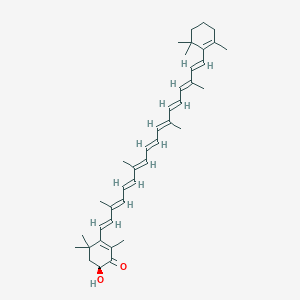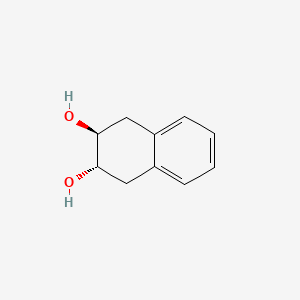
(2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol is a trans-1,2,3,4-tetrahydronaphthalene-2,3-diol. It is an enantiomer of a (2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol.
Scientific Research Applications
Synthesis and Derivatives
- The compound serves as a precursor in the synthesis of various bioactive molecules, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, highlighting its versatility in organic synthesis. The method involves multiple steps, starting from naphthalene-2,3-diol, showcasing the compound's potential in creating complex molecular structures (Göksu et al., 2003).
Chiral Applications
- Enantiopure vic-amino alcohols and vic-diamines have been synthesized from a derivative of (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol. This application underscores the compound's importance in the production of enantiomerically pure substances, which are crucial in the pharmaceutical industry for creating drugs with specific biological activities (Orsini et al., 2001).
Material Science
- In material science, the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, closely related to this compound, has been studied. These molecules form chiral structures such as close-packed herringbone and porous pinwheel nanoarchitectures, indicating potential applications in nanotechnology and surface chemistry (Silly et al., 2017).
Lewis Acid Complexation
- A new chiral diol derived from tetralone, which includes the this compound structure, has been utilized for the complexation of Lewis acids. This application demonstrates the compound's utility in catalysis and organic synthesis, particularly in reactions facilitated by Lewis acid catalysts (Coogan et al., 2003).
Asymmetric Reactions
- The compound has also been used as a chiral auxiliary in asymmetric Reformatsky reactions. This highlights its role in stereoselective synthesis, which is essential for creating compounds with specific three-dimensional configurations, a key factor in drug efficacy and safety (Orsini et al., 2005).
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2/t9-,10-/m0/s1 |
InChI Key |
DHTGPMXCRKCPTP-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CC2=CC=CC=C21)O)O |
SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



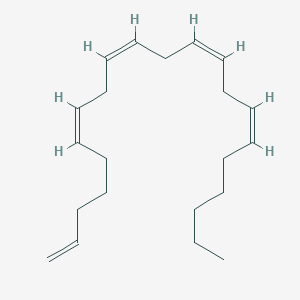
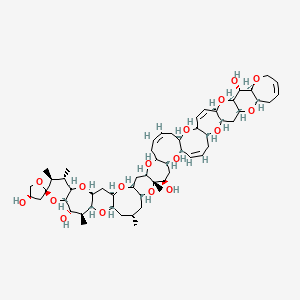
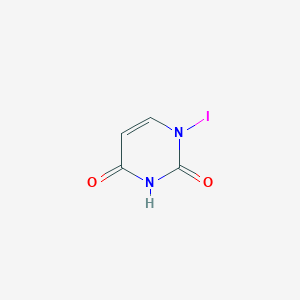
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)


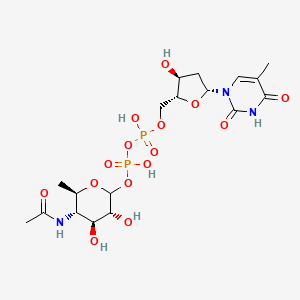
![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)



